L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester
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Overview
Description
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a glutamic acid backbone and a pteridine moiety, making it a subject of interest in medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pteridine Moiety: This involves the reaction of 2,4-diamino-6-pteridine with formaldehyde and methylamine to form the pteridine intermediate.
Coupling with Glutamic Acid: The pteridine intermediate is then coupled with N-(4-aminobenzoyl)-L-glutamic acid under specific conditions to form the desired compound.
Esterification: The final step involves the esterification of the carboxyl groups of glutamic acid with isopropanol to yield the bis(1-methylethyl) ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pteridine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine N-oxides, while reduction can yield pteridine amines.
Scientific Research Applications
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit dihydrofolate reductase.
Industry: Utilized in the production of pharmaceuticals and as a research chemical in various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate. This inhibition disrupts the production of nucleotides, which are essential for DNA synthesis and cell division. The molecular targets include the active site of dihydrofolate reductase, where the compound binds and prevents the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
L-Glutamic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-, bis(1-methylethyl) ester is unique due to its specific structure and mechanism of action. Similar compounds include:
Methotrexate: Another dihydrofolate reductase inhibitor but with a different ester group.
Aminopterin: Similar structure but lacks the isopropyl ester groups.
Pemetrexed: A multi-targeted antifolate with a different pteridine structure.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
CAS No. |
50714-21-1 |
---|---|
Molecular Formula |
C26H34N8O5 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
dipropan-2-yl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C26H34N8O5/c1-14(2)38-20(35)11-10-19(25(37)39-15(3)4)31-24(36)16-6-8-18(9-7-16)34(5)13-17-12-29-23-21(30-17)22(27)32-26(28)33-23/h6-9,12,14-15,19H,10-11,13H2,1-5H3,(H,31,36)(H4,27,28,29,32,33)/t19-/m0/s1 |
InChI Key |
PEFLMMVLQXCLGG-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)OC(=O)CC[C@@H](C(=O)OC(C)C)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Canonical SMILES |
CC(C)OC(=O)CCC(C(=O)OC(C)C)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
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